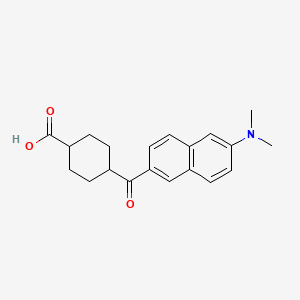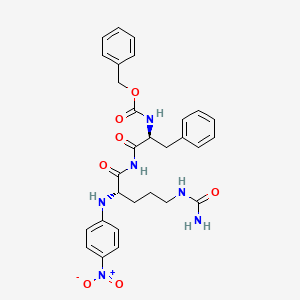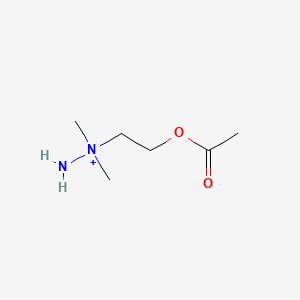
Pirinixil
Vue d'ensemble
Description
Méthodes De Préparation
Le Pirinixil peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction du 4-chloro-6-(2,3-diméthylphényl)amino-2-pyrimidinethiol avec le N-(2-hydroxyéthyl)acétamide. Les conditions réactionnelles comprennent généralement l'utilisation de solvants tels que l'éthanol ou le méthanol et d'un catalyseur tel que l'hydroxyde de sodium . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires mais à plus grande échelle, avec des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le Pirinixil subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former divers métabolites. Les réactifs courants pour l'oxydation comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réactions de réduction du this compound peuvent être effectuées à l'aide de réactifs tels que le borohydrure de sodium.
Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre. Pour le this compound, cela peut être réalisé à l'aide de réactifs tels que les halogènes ou les agents alkylants.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier le métabolisme des lipides et les effets des agents hypolipidémiants.
Biologie : Étudié pour son rôle dans la réduction des taux de cholestérol et ses effets thérapeutiques potentiels sur la santé cardiovasculaire.
Médecine : Exploré comme un traitement potentiel pour les affections liées au métabolisme des lipides, telles que l'hyperlipidémie et l'athérosclérose.
Industrie : Utilisé dans le développement de nouveaux médicaments hypolipidémiants et comme composé de référence dans la recherche pharmaceutique
Mécanisme d'action
Le this compound exerce ses effets en induisant les peroxysomes hépatiques et l'acétyltransférase de carnitine mitochondriale. Cela conduit à une réduction du cholestérol total du foie et du cholestérol total estimé de l'organisme . Les cibles moléculaires du this compound comprennent le récepteur activé par les proliférateurs de peroxysomes alpha (PPARα), qui joue un rôle crucial dans le métabolisme des lipides. L'activation du PPARα conduit à une expression accrue des gènes impliqués dans l'oxydation des acides gras et le métabolisme des lipides, réduisant ainsi les taux de cholestérol dans l'organisme .
Applications De Recherche Scientifique
Pirinixil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid metabolism and the effects of hypolipidemic agents.
Biology: Investigated for its role in reducing cholesterol levels and its potential therapeutic effects on cardiovascular health.
Medicine: Explored as a potential treatment for conditions related to lipid metabolism, such as hyperlipidemia and atherosclerosis.
Industry: Utilized in the development of new hypolipidemic drugs and as a reference compound in pharmaceutical research
Mécanisme D'action
Pirinixil exerts its effects by inducing liver peroxisomes and mitochondrial carnitine acetyltransferase. This leads to a reduction in total liver cholesterol and estimated total body cholesterol . The molecular targets of this compound include peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation and lipid metabolism, thereby reducing cholesterol levels in the body .
Comparaison Avec Des Composés Similaires
Le Pirinixil est similaire à d'autres agents hypolipidémiants tels que le clofibrate et le WY-14,643. Il est unique en raison de sa faible toxicité et de son mécanisme d'action spécifique impliquant l'activation du PPARα. D'autres composés similaires comprennent :
Clofibrate : Un autre agent hypolipidémiant qui fonctionne en activant le PPARα mais qui a une toxicité plus élevée que le this compound.
WY-14,643 : Un puissant agoniste du PPARα avec des effets similaires sur le métabolisme des lipides mais une structure chimique et un profil de toxicité différents
Propriétés
IUPAC Name |
2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-10-4-3-5-12(11(10)2)19-14-8-13(17)20-16(21-14)24-9-15(23)18-6-7-22/h3-5,8,22H,6-7,9H2,1-2H3,(H,18,23)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCKTPORLKUFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)SCC(=O)NCCO)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020291 | |
| Record name | 4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65089-17-0 | |
| Record name | 2-[[4-Chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio]-N-(2-hydroxyethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65089-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirinixil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065089170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRINIXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/969LVT6GJ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Pirinixil in lowering lipid levels?
A1: this compound acts as an inducer of liver peroxisomes []. Peroxisomes are cellular organelles involved in the breakdown of fatty acids. By increasing the number or activity of peroxisomes, this compound enhances the body's ability to metabolize fats, thereby potentially lowering lipid levels. Additionally, this compound has been shown to induce mitochondrial carnitine acetyltransferase [], an enzyme involved in the transport of fatty acids into mitochondria for energy production. This further contributes to its lipid-lowering effect.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-[acetyl-(3-acetyloxypyridine-2-carbonyl)amino]-3-acetyloxyphenyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1219493.png)







![10-[2-(Dimethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one](/img/structure/B1219510.png)
